tert-butylN-{1-[4-(bromomethyl)phenyl]propan-2-yl}carbamate
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Overview
Description
tert-ButylN-{1-[4-(bromomethyl)phenyl]propan-2-yl}carbamate is a chemical compound with the molecular formula C12H16BrNO2. It is commonly used in organic synthesis and has applications in various scientific research fields. This compound is known for its reactivity and versatility in chemical reactions, making it a valuable tool for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-{1-[4-(bromomethyl)phenyl]propan-2-yl}carbamate typically involves the reaction of tert-butyl carbamate with 4-(bromomethyl)benzyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-{1-[4-(bromomethyl)phenyl]propan-2-yl}carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or water.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted carbamates or amines.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of reduced carbamates or amines.
Scientific Research Applications
tert-ButylN-{1-[4-(bromomethyl)phenyl]propan-2-yl}carbamate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-ButylN-{1-[4-(bromomethyl)phenyl]propan-2-yl}carbamate involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions with nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in organic synthesis to create complex molecules with desired properties .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the bromomethyl group.
4-(Bromomethyl)benzyl carbamate: Similar structure but with different substituents on the aromatic ring.
N-Boc-4-(bromomethyl)aniline: Contains a similar bromomethyl group but with different functional groups.
Uniqueness
tert-ButylN-{1-[4-(bromomethyl)phenyl]propan-2-yl}carbamate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C15H22BrNO2 |
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Molecular Weight |
328.24 g/mol |
IUPAC Name |
tert-butyl N-[1-[4-(bromomethyl)phenyl]propan-2-yl]carbamate |
InChI |
InChI=1S/C15H22BrNO2/c1-11(17-14(18)19-15(2,3)4)9-12-5-7-13(10-16)8-6-12/h5-8,11H,9-10H2,1-4H3,(H,17,18) |
InChI Key |
AZBQEFCBXBMHSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)CBr)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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